2-(4-chlorophenoxy)-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H19ClN2O2S and its molecular weight is 386.89. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide, often referred to in the literature as a heterocyclic derivative, has garnered attention due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its biological activity, synthesizing available research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by a chlorophenoxy group, a thiophene moiety, and a pyridine derivative. The structural formula can be summarized as follows:
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted its effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
PC-3 (Prostate Cancer) | 12 | Cell cycle arrest |
A549 (Lung Cancer) | 15 | Inhibition of metastasis |
Anti-inflammatory Effects
Another aspect of the biological activity of this compound is its anti-inflammatory potential. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Study: Inhibition of Cytokine Production
In a controlled study involving human peripheral blood mononuclear cells (PBMCs), treatment with the compound at concentrations ranging from 1 to 10 µM resulted in a dose-dependent decrease in TNF-alpha production by up to 60% compared to untreated controls.
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. A recent study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing notable inhibitory effects against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The chlorophenoxy group may facilitate binding to receptors involved in signal transduction pathways, while the thiophene and pyridine components could enhance lipophilicity, allowing better membrane penetration.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-20(2,25-16-7-5-15(21)6-8-16)19(24)23-13-14-9-10-22-17(12-14)18-4-3-11-26-18/h3-12H,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYITCQAGSLMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CC(=NC=C1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.